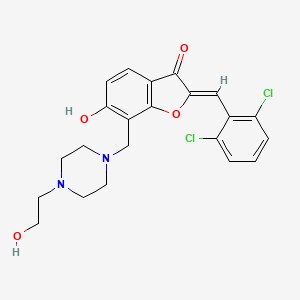
(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22Cl2N2O4 and its molecular weight is 449.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies.
Structural Characteristics
The compound features:
- Benzofuran Core : A bicyclic aromatic structure that contributes to its pharmacological properties.
- Dichlorobenzylidene Group : Enhances lipophilicity and potentially affects receptor interactions.
- Hydroxy Group : Positioned at the 6th carbon of the benzofuran, which may contribute to antioxidant properties.
- Piperazine Moiety : Introduces basicity and may facilitate interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Cell Proliferation : Studies report that related benzofuran derivatives can inhibit the proliferation of human breast cancer MCF-7 cells with an IC50 value of 58 µM .
- Induction of Apoptosis : The compound has been linked to increased apoptosis rates in cancer cell lines, suggesting a mechanism involving caspase activation .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects:
- Cytokine Inhibition : Similar benzofuran compounds have shown the ability to inhibit pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β in vitro .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes:
- Cyclooxygenase (COX) Inhibition : Compounds with similar structures have demonstrated inhibitory activity against COX enzymes, which are crucial in inflammatory processes .
Neuroprotective Effects
Emerging studies suggest neuroprotective properties:
- Dopaminergic Activity : Some derivatives exhibit modulation of dopamine receptors, indicating potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Synthesis and Characterization : The compound has been synthesized through various methods, highlighting its structural complexity and potential for modification to enhance biological activity .
- Pharmacological Evaluation : Comprehensive pharmacological evaluations have indicated that modifications in the piperazine moiety can significantly alter the biological activity profile, making it a target for further drug development .
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with key biological targets, reinforcing the need for further investigation into its therapeutic potential .
Propiedades
IUPAC Name |
(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O4/c23-17-2-1-3-18(24)15(17)12-20-21(29)14-4-5-19(28)16(22(14)30-20)13-26-8-6-25(7-9-26)10-11-27/h1-5,12,27-28H,6-11,13H2/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHWVSOVXWJUNS-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)Cl)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)Cl)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













